molecular formula C11H12N2O5 B1272786 N-(2-methoxy-4-nitrophenyl)-3-oxobutanamide CAS No. 91088-39-0

N-(2-methoxy-4-nitrophenyl)-3-oxobutanamide

Cat. No. B1272786
CAS RN: 91088-39-0
M. Wt: 252.22 g/mol
InChI Key: AWRWFTFHIONLAG-UHFFFAOYSA-N
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Description

N-(2-methoxy-4-nitrophenyl)-3-oxobutanamide is a chemical compound that is part of the synthesis pathway for the side chain of an anticancer drug, specifically Amsacrine. It is an intermediate that undergoes further chemical transformations to yield pharmacologically active compounds .

Synthesis Analysis

The synthesis of N-(2-methoxy-4-nitrophenyl)-3-oxobutanamide is not directly described in the provided papers. However, a related compound, N-(4-Amino-2-methoxyphenyl)-acetamide, is synthesized through the reduction of N-(2-methoxy-4-nitrophenyl)-acetamide using Pd/C as a catalyst under a hydrogen atmosphere . This suggests that the synthesis of N-(2-methoxy-4-nitrophenyl)-3-oxobutanamide could involve similar reduction steps, possibly with modifications to the starting materials and reaction conditions to introduce the 3-oxobutanamide moiety.

Molecular Structure Analysis

The molecular structure of N-(2-methoxy-4-nitrophenyl)-3-oxobutanamide is not explicitly detailed in the provided papers. However, the structure of a related compound, N-(4-Amino-2-methoxyphenyl)-acetamide, has been elucidated and found to crystallize from ethylacetate . This information provides insights into the potential structural characteristics of N-(2-methoxy-4-nitrophenyl)-3-oxobutanamide, such as the presence of methoxy and nitro substituents on the aromatic ring, which are likely to influence its chemical behavior and crystallization properties.

Chemical Reactions Analysis

The provided papers do not discuss the chemical reactions of N-(2-methoxy-4-nitrophenyl)-3-oxobutanamide directly. However, the reduction of N-(2-methoxy-4-nitrophenyl)-acetamide to form N-(4-Amino-2-methoxyphenyl)-acetamide implies that N-(2-methoxy-4-nitrophenyl)-3-oxobutanamide could also undergo similar reduction reactions to yield amino derivatives. These reactions are crucial in the synthesis of compounds with potential pharmacological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(2-methoxy-4-nitrophenyl)-3-oxobutanamide are not described in the provided papers. However, the properties of related compounds, such as solubility, crystallization behavior, and stability, can be inferred from the synthesis and characterization of N-(4-Amino-2-methoxyphenyl)-acetamide . The presence of functional groups like methoxy, nitro, and amide in N-(2-methoxy-4-nitrophenyl)-3-oxobutanamide would influence its physical properties, such as melting point and solubility, as well as its chemical reactivity.

Scientific Research Applications

Metabolism in Tattoo Inks

Pigment Yellow 74 (PY74), which includes the compound N-(2-methoxy-4-nitrophenyl)-3-oxobutanamide, has been investigated for its metabolism using rat and human liver microsomes. Metabolites formed include 2-((2-methoxy-4-nitrophenyl)azo)-N-(2-methoxy-4-hydroxyphenyl)-3-oxobutanamide and 2-((2-hydroxy-4-nitrophenyl)azo)-N-(2-methoxy-4-hydroxyphenyl)-3-oxobutanamide, suggesting potential phase II metabolism and excretion pathways (Cui et al., 2005).

Corrosion Inhibition

Studies on N-Phenyl-benzamide derivatives, which include similar structures to N-(2-methoxy-4-nitrophenyl)-3-oxobutanamide, show their effectiveness as corrosion inhibitors for mild steel in acidic conditions. The presence of methoxy (OCH3) and nitro (NO2) groups affects the inhibition behavior, with the methoxy substituent enhancing efficiency (Mishra et al., 2018).

Light-Switchable Polymers

A cationic polymer synthesized by incorporating a derivative of N-(2-methoxy-4-nitrophenyl)-3-oxobutanamide exhibits light-switchable properties. It can transform from a cationic to a zwitterionic form upon irradiation, indicating potential applications in DNA condensation and release, as well as antibacterial activities (Sobolčiak et al., 2013).

Photoreagents for Protein Crosslinking

4-Nitrophenyl ethers, closely related to N-(2-methoxy-4-nitrophenyl)-3-oxobutanamide, have been proposed as high-yield photoreagents for protein crosslinking and affinity labeling. They show promising results in forming crosslinks with proteins, indicating potential applications in biochemistry and molecular biology (Jelenc et al., 1978).

Synthesis and Characterization in Organic Chemistry

Research in organic chemistry has explored the synthesis and characterization of various derivatives of N-(2-methoxy-4-nitrophenyl)-3-oxobutanamide. These studies focus on understanding the chemical properties and potential applications of these compounds in different fields, including the synthesis of other organic compounds and investigation of their biological activity (Havaldar et al., 2004).

properties

IUPAC Name

N-(2-methoxy-4-nitrophenyl)-3-oxobutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O5/c1-7(14)5-11(15)12-9-4-3-8(13(16)17)6-10(9)18-2/h3-4,6H,5H2,1-2H3,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWRWFTFHIONLAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40387281
Record name N-(2-methoxy-4-nitrophenyl)-3-oxobutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40387281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxy-4-nitrophenyl)-3-oxobutanamide

CAS RN

91088-39-0
Record name N-(2-methoxy-4-nitrophenyl)-3-oxobutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40387281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
FHS Gama, ROMA de Souza, SJ Garden - RSC advances, 2015 - pubs.rsc.org
The present study describes the preparation of N-aryl-(15) and N-alkyl-(17) acetoacetamides, in good to excellent yields, using both conventional and microwave heating, by reaction of …
Number of citations: 9 pubs.rsc.org

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